molecular formula C14H8FNO4S B1666094 (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 900515-16-4

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B1666094
CAS No.: 900515-16-4
M. Wt: 305.28 g/mol
InChI Key: OYYVWNDMOQPMGE-SDQBBNPISA-N
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Biochemical Analysis

Biochemical Properties

AS-252424 plays a significant role in biochemical reactions, particularly as a PI3Kγ inhibitor . It interacts with enzymes such as PI3Kγ, showing reduced potency on PI3Kα . The nature of these interactions is competitive, specifically with ATP .

Cellular Effects

AS-252424 has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell activity in pancreatic cancer cell lines HPAF and Capan1 . Moreover, it influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt pathway .

Molecular Mechanism

AS-252424 exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive PI3Kγ inhibitor, meaning it competes with ATP for binding sites, thereby inhibiting the action of PI3Kγ . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

Over time, AS-252424 has been observed to induce apoptotic pathway activation and significant changes in global phosphorylation-regulated cell signal . It also induces reactivation of Akt, which can decrease the treatment outcome on cell survival .

Dosage Effects in Animal Models

In animal models, specifically in acute peritonitis mouse models, oral administration of AS-252424 (10 mg/kg) led to a moderate reduction of neutrophil recruitment . This result was almost identical to what was observed in PI3Kγ-deficient mice .

Metabolic Pathways

AS-252424 is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with enzymes such as PI3Kγ and has effects on metabolic flux .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS-252424 involves the formation of the furan-2-ylmethylene thiazolidinedione core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of AS-252424 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

AS-252424 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

AS-252424 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of PI3Kγ and its effects on various signaling pathways.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where PI3Kγ plays a critical role in tumor growth and survival.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PI3Kγ

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AS-252424

AS-252424 is unique due to its high selectivity for PI3Kγ over other isoforms of PI3K. This selectivity makes it a valuable tool for studying the specific role of PI3Kγ in various biological processes and for developing targeted therapies with fewer off-target effects .

Properties

IUPAC Name

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVWNDMOQPMGE-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017365
Record name (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900515-16-4
Record name AS-252424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS-252424
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

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